

# molecular weight and formula of Indole-3amidoxime

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Compound of Interest

Compound Name: Indole-3-amidoxime

Cat. No.: B7721535

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## An In-depth Technical Guide to Indole-3amidoxime

For Researchers, Scientists, and Drug Development Professionals

#### **Core Compound Specifications**

**Indole-3-amidoxime** is a synthetic intermediate with potential applications in pharmaceutical development. Its fundamental chemical properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C9H9N3O	[1][2]
Molecular Weight	175.19 g/mol	[1][2]
Appearance	Off-white to light yellow solid	[3]
Purity	≥97%	[4]
Storage	Store at -20°C for long-term stability	[3][4]

### **Synthesis Protocol**



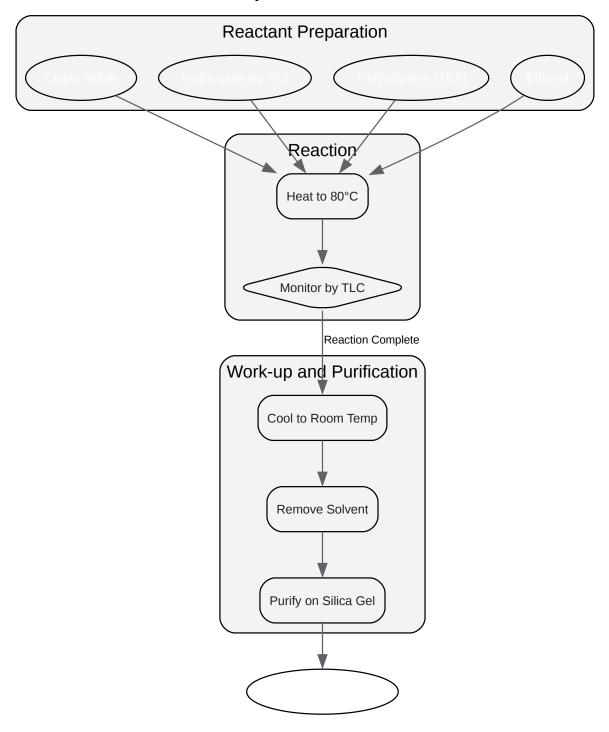
A general and efficient method for the synthesis of **Indole-3-amidoxime** involves the reaction of a cyano indole with hydroxylamine hydrochloride.[1]

#### **General Procedure for Amidoxime Formation:**

- Reactant Preparation: In a round-bottom flask, combine the starting material, cyano indole (1 equivalent), with hydroxylamine hydrochloride (3 equivalents) and triethylamine (TEA) (3 equivalents) in ethanol.
- Reaction: Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: After cooling the solution to room temperature, remove the solvent under reduced pressure.
- Purification: The resulting solid is loaded onto celite and purified using silica gel column chromatography with a mobile phase of 0-10% methanol in ethyl acetate.



#### Workflow for the Synthesis of Indole-3-amidoxime



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Synthesis Workflow



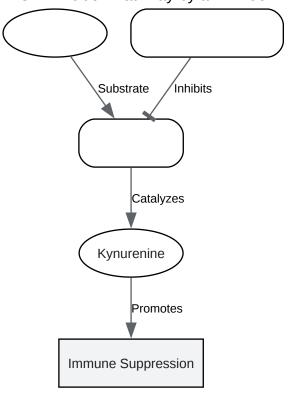
# Potential Biological Activities and Signaling Pathways

While specific biological activities for **Indole-3-amidoxime** are not extensively documented in publicly available literature, the broader classes of indole and amidoxime derivatives have been the subject of significant research, suggesting potential areas of investigation.

#### **Enzyme Inhibition**

• Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Amidoxime derivatives are known to inhibit IDO1, a key enzyme in tryptophan metabolism that is implicated in cancer immunotherapy.[5] The mechanism involves the inhibitor binding to the active site, thereby preventing the conversion of tryptophan to kynurenine.[5] This action can disrupt the immunosuppressive tumor microenvironment.[5]

Hypothetical IDO1 Inhibition Pathway by an Amidoxime Derivative



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Hypothetical IDO1 Inhibition



• Other Enzyme Inhibition: Derivatives of indole have shown inhibitory activity against various other enzymes, including α-amylase and α-glucosidase, which are relevant in the context of diabetes.[3][6] Additionally, some indole oxime derivatives have been investigated as urease inhibitors.[7]

#### **Antimicrobial and Cytotoxic Activity**

The indole scaffold is a common feature in many bioactive compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[8] Amidoxime derivatives have also been evaluated as cytotoxic agents against bacterial strains. [9] Studies on other indole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[10]

#### **Anti-inflammatory Activity**

Some indole derivatives have been shown to alleviate inflammation. For instance, Indole-3-carboxaldehyde can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the inflammatory response.[11]

# Experimental Protocols α-Amylase Inhibition Assay (Adapted from a study on Indole-3-acetamides)[3]

- Incubation: A solution of α-amylase (0.5 mg/mL in 0.2 mM phosphate buffer, pH 6.9) is incubated with the test compound (at varying concentrations) at 25°C for 10 minutes.
- Substrate Addition: A 1% starch solution in sodium phosphate buffer is added to the mixture and incubated for a further 10 minutes at 25°C.
- Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid and incubating in boiling water for 5 minutes.
- Absorbance Measurement: After cooling to room temperature and dilution with distilled water, the absorbance is measured at 540 nm.
- Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor.



#### Cytotoxicity Assay (General MTT Assay Protocol)[10]

- Cell Seeding: Cancer cell lines (e.g., HT-29, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm)
  using a microplate reader.
- IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

#### Conclusion

**Indole-3-amidoxime** represents a molecule of interest for further investigation in drug discovery and development. Based on the known biological activities of related indole and amidoxime compounds, promising avenues for research include its potential as an enzyme inhibitor, particularly in the context of cancer immunotherapy, as well as its antimicrobial and anti-inflammatory properties. The provided synthesis and experimental protocols offer a foundation for researchers to explore the therapeutic potential of this and related compounds.

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#### Foundational & Exploratory





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